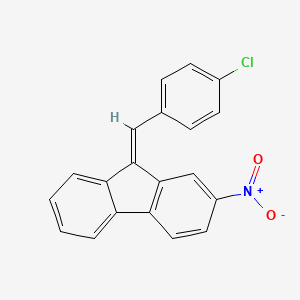
9-(4-Chlorobenzylidene)-2-nitro-9h-fluorene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(4-Chlorobenzylidene)-2-nitro-9h-fluorene: is an organic compound with the molecular formula C20H12ClNO2 It is characterized by a fluorene backbone substituted with a nitro group at the 2-position and a 4-chlorobenzylidene group at the 9-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-Chlorobenzylidene)-2-nitro-9h-fluorene typically involves the following steps:
Starting Materials: The synthesis begins with fluorene, which is nitrated to introduce the nitro group at the 2-position.
Formation of Benzylidene Derivative: The 9-position of the fluorene is then functionalized with a 4-chlorobenzylidene group through a condensation reaction with 4-chlorobenzaldehyde.
The reaction conditions often include the use of acidic or basic catalysts to facilitate the condensation reaction. Solvents such as ethanol or methanol are commonly used to dissolve the reactants and control the reaction environment.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and condensation processes. These processes are optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
9-(4-Chlorobenzylidene)-2-nitro-9h-fluorene: undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The chlorobenzylidene group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, to form corresponding ketones or carboxylic acids.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Reduction: 9-(4-Aminobenzylidene)-2-nitro-9h-fluorene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 9-(4-Chlorobenzylidene)-2-nitro-9h-fluorenone or corresponding carboxylic acids.
Applications De Recherche Scientifique
9-(4-Chlorobenzylidene)-2-nitro-9h-fluorene: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 9-(4-Chlorobenzylidene)-2-nitro-9h-fluorene depends on its specific application. In biological systems, it may interact with cellular components through its nitro and chlorobenzylidene groups, affecting various molecular targets and pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that interact with DNA or proteins, leading to cytotoxic effects.
Comparaison Avec Des Composés Similaires
9-(4-Chlorobenzylidene)-2-nitro-9h-fluorene: can be compared with other similar compounds, such as:
9-(4-Chlorobenzylidene)-2,4,5,7-tetranitro-9h-fluorene:
9-(4-Methylbenzylidene)-2-nitro-9h-fluorene: Substitution of the chlorine atom with a methyl group can alter the compound’s chemical properties and biological activities.
The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
4364-38-9 |
|---|---|
Formule moléculaire |
C20H12ClNO2 |
Poids moléculaire |
333.8 g/mol |
Nom IUPAC |
(9Z)-9-[(4-chlorophenyl)methylidene]-2-nitrofluorene |
InChI |
InChI=1S/C20H12ClNO2/c21-14-7-5-13(6-8-14)11-19-17-4-2-1-3-16(17)18-10-9-15(22(23)24)12-20(18)19/h1-12H/b19-11- |
Clé InChI |
OCNWYTXNTVILNH-ODLFYWEKSA-N |
SMILES isomérique |
C1=CC=C\2C(=C1)C3=C(/C2=C\C4=CC=C(C=C4)Cl)C=C(C=C3)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(C2=CC4=CC=C(C=C4)Cl)C=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-([2,3'-Bipyridin]-5-yl)aniline](/img/structure/B13143033.png)
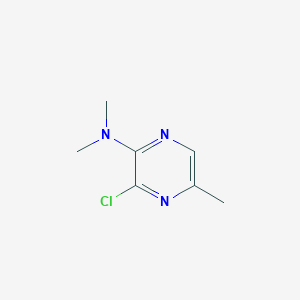

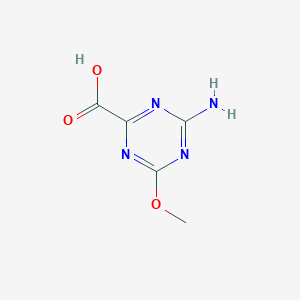
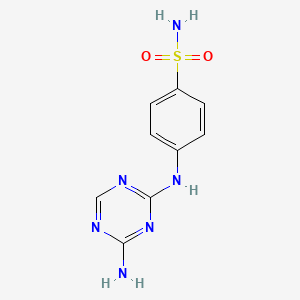
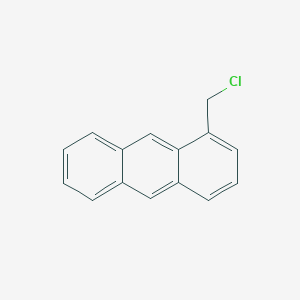
![7-tert-butyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B13143064.png)
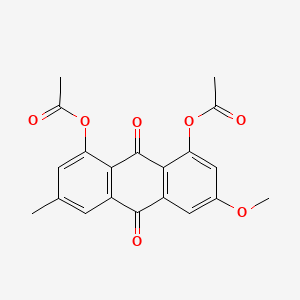

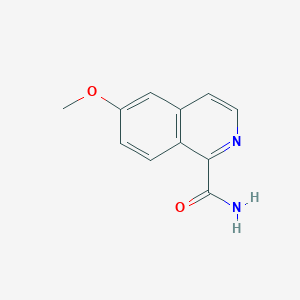

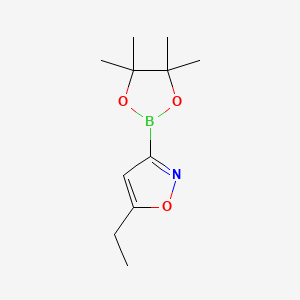
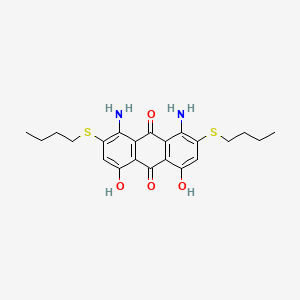
![Ethanol, 2-[[4-chloro-6-(4-morpholinyl)-1,3,5-triazin-2-yl]amino]-](/img/structure/B13143127.png)
